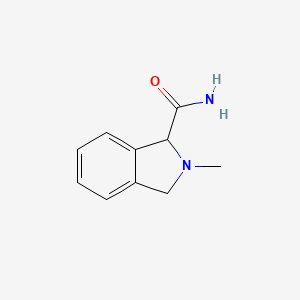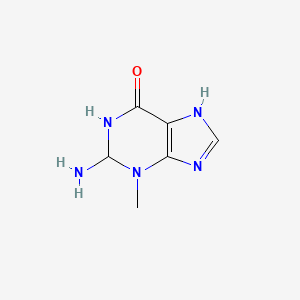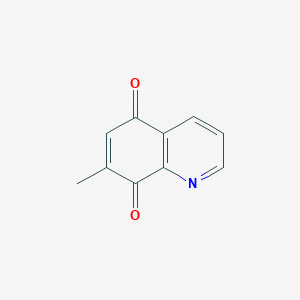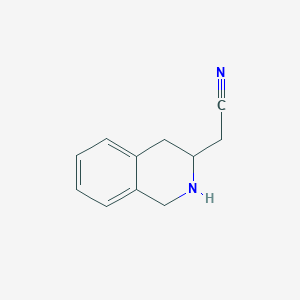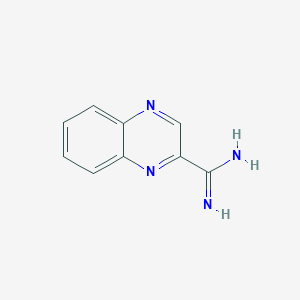
Quinoxaline-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-2-carboximidamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological and chemical properties. This compound is part of the quinoxaline family, which is known for its extensive range of applications in medicinal chemistry, agriculture, and material science. The structure of this compound consists of a quinoxaline ring system with a carboximidamide group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2-carboximidamide typically involves the condensation of quinoxaline-2-carboxylic acid with various amines. One common method includes the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole as coupling agents . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis has been explored to achieve efficient synthesis . Additionally, microwave-assisted synthesis has been utilized to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxamide.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoxaline-2-carboxamide.
Reduction: Quinoxaline-2-amine.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Quinoxaline-2-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline-2-carboximidamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, quinoxaline derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
- Quinoxaline-2-carboxamide
- Quinoxaline-2-amine
- Quinoxaline-2-carboxylic acid
Comparison: Quinoxaline-2-carboximidamide is unique due to its carboximidamide group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. For example, while quinoxaline-2-carboxamide is primarily used in medicinal chemistry for its enzyme inhibitory properties, this compound offers additional versatility in synthetic applications due to its ability to undergo a broader range of chemical reactions .
Properties
CAS No. |
745754-60-3 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
quinoxaline-2-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H3,10,11) |
InChI Key |
INOQRROTXLZOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)

![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)


